molecular formula C9H4BrF2N B15256759 7-Bromo-5,6-difluoroisoquinoline

7-Bromo-5,6-difluoroisoquinoline

Cat. No.: B15256759
M. Wt: 244.03 g/mol
InChI Key: RIRHLGNGKANPRU-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoroisoquinoline (C₉H₄BrF₂N) is a halogenated heterocyclic compound featuring a bromine atom at position 7 and fluorine atoms at positions 5 and 6 of the isoquinoline core. This substitution pattern confers strong electron-withdrawing effects, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

7-bromo-5,6-difluoroisoquinoline

InChI

InChI=1S/C9H4BrF2N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H

InChI Key

RIRHLGNGKANPRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C(=C21)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 5,6-difluoroisoquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-5,6-difluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Relevance: The difluoro substitution in this compound may improve binding affinity in drug candidates targeting enzymes or receptors sensitive to electron-deficient aromatic systems.
  • Synthetic Challenges : Fluorination at positions 5 and 6 requires precise control to avoid side reactions, as seen in the synthesis of compound 33 (), where fluorinated indoline derivatives were obtained in 70% yield .

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